4-[(2-Bromoacetyl)amino]-N-propylbenzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N-propylbenzamide, or 4-BAPB, is a synthetic organic compound with a wide range of applications in research and laboratory experiments. It is a bromoacetamide derivative of benzamide, and is a colorless solid at room temperature. 4-BAPB has been used as a reagent for the synthesis of various compounds, and has also been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Material Science
4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a critical intermediate in the synthesis of complex organic molecules. It has been utilized in the development of novel synthesis methods, such as the highly efficient, solvent-free synthesis of quinazolin-4(3H)-ones, highlighting its role in facilitating green chemistry initiatives. This method employs tetrabutylammonium bromide as a novel ionic liquid catalyst, showcasing the compound's utility in innovative synthesis strategies that aim to reduce environmental impact (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).
Polymer Science
In polymer science, derivatives of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide have been synthesized and polymerized to create new aromatic polyimides with unique properties. These materials exhibit a wide range of solubility in organic solvents and significant thermal stability, indicating their potential for high-performance applications in areas such as electronics and aerospace (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal Engineering
The compound also plays a role in crystal engineering, where it contributes to the formation of molecular tapes via hydrogen and halogen bonds. This application demonstrates its importance in designing materials with specific molecular architectures, which can have implications for pharmaceuticals and materials science (Saha, Nangia, & Jaskólski, 2005).
properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANWSEYXTNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N-propylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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